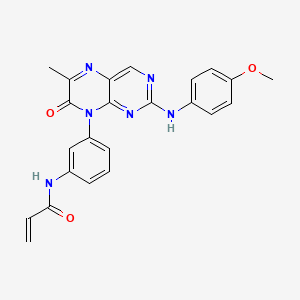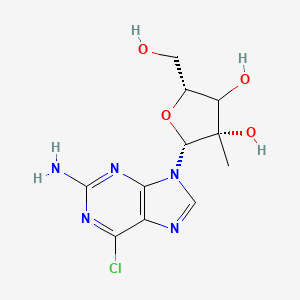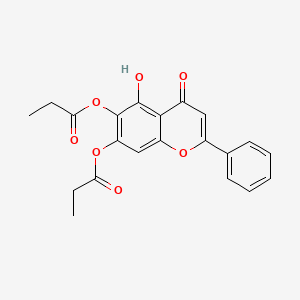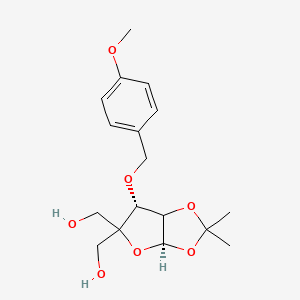
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose is a complex carbohydrate derivative. This compound is characterized by the presence of a methoxybenzyl group, a hydroxymethyl group, and an isopropylidene group attached to a ribofuranose sugar. It is often used in synthetic organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose typically involves multiple steps. One common method starts with the protection of the ribofuranose sugar. The hydroxyl groups are protected using isopropylidene to form 1,2-O-isopropylidene-D-ribofuranose. The next step involves the selective protection of the 3-OH group with a 4-methoxybenzyl group. This is achieved using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride. Finally, the hydroxymethyl group is introduced at the 4-position using formaldehyde and a reducing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The methoxybenzyl group can be reduced to a benzyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride and an appropriate nucleophile.
Major Products Formed
Oxidation: 3-O-(4-Methoxybenzyl)-4-C-carboxylic acid-1,2-O-isopropylidine-alpha-D-ribofuranose.
Reduction: 3-O-(Benzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its potential role in cellular processes and as a probe for carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3’-O-(4-Methoxybenzyl)-2’-O,4’-C-methylene uridine
- 4-Methoxybenzyl-1,2,3-triazole
Uniqueness
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose is unique due to its combination of a ribofuranose sugar with a methoxybenzyl group and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C17H24O7 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[(3aR,6R)-5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3/t13?,14-,15+/m1/s1 |
Clé InChI |
GCVXUPTWMOZQQW-DMJDIKPUSA-N |
SMILES isomérique |
CC1(O[C@@H]2C(O1)[C@H](C(O2)(CO)CO)OCC3=CC=C(C=C3)OC)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

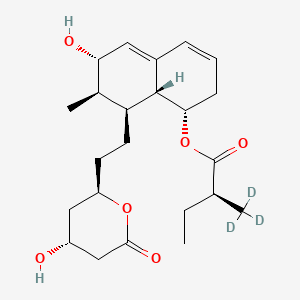
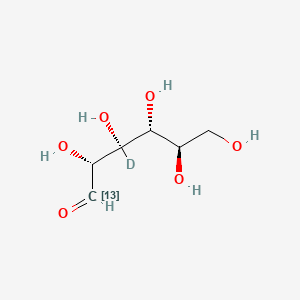

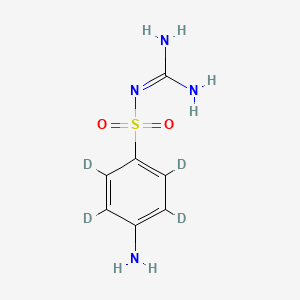

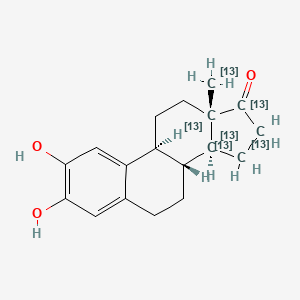
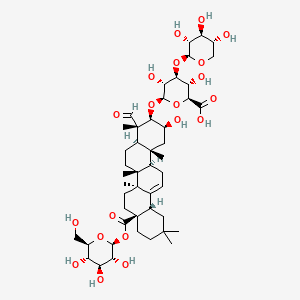
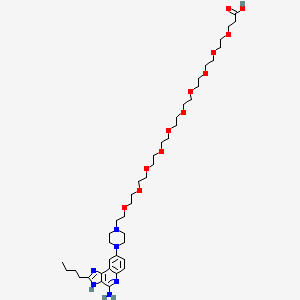
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
